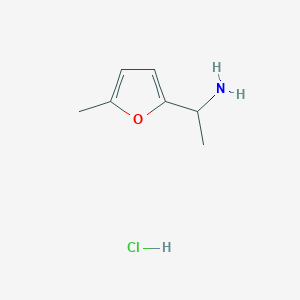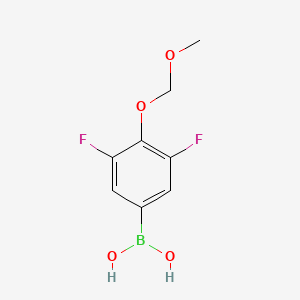![molecular formula C16H12F3N5OS B12503965 2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)
2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The introduction of the fluorophenyl groups can be accomplished through nucleophilic substitution reactions using fluorinated benzene derivatives. The final step often involves the formation of the acetamide group through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
- 2-{[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide
Uniqueness
The unique combination of the triazole ring with fluorophenyl groups distinguishes 2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide from other similar compounds. This structure may confer specific properties, such as enhanced binding affinity to certain molecular targets or increased stability under various conditions.
Properties
Molecular Formula |
C16H12F3N5OS |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C16H12F3N5OS/c17-10-3-1-2-9(6-10)15-22-23-16(24(15)20)26-8-14(25)21-13-7-11(18)4-5-12(13)19/h1-7H,8,20H2,(H,21,25) |
InChI Key |
UKSCERUZGYSSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)

![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)

![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)

![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)

